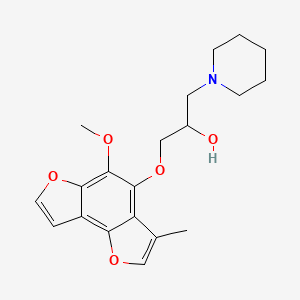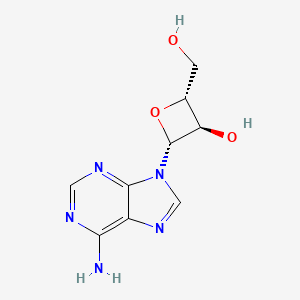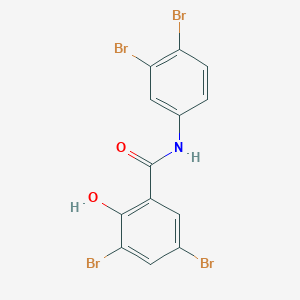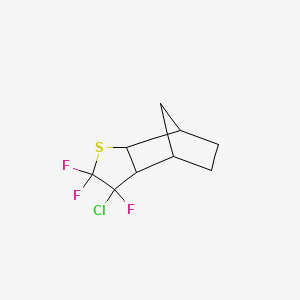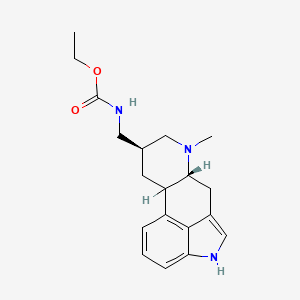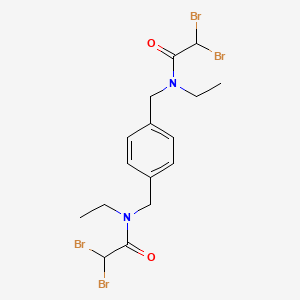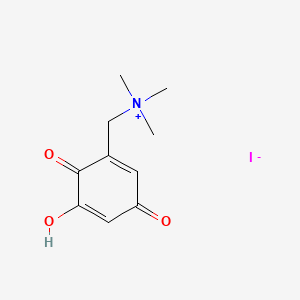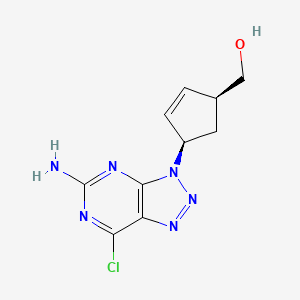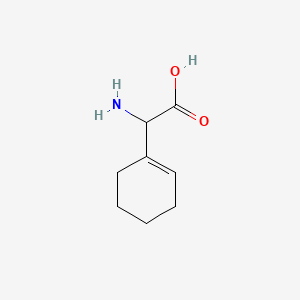
2-(Cyclohexen-1-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexen-1-yl)glycine: is an amino acid derivative characterized by the presence of a cyclohexenyl group attached to the glycine moiety. Its molecular formula is C8H13NO2 , and it has a molecular weight of 155.194 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: One common method involves the ammonolysis of chloroacetic acid. In this process, chloroacetic acid reacts with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: Another method is the Strecker synthesis, which involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide.
Industrial Production Methods: Industrial production methods for 2-(Cyclohexen-1-yl)glycine typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Cyclohexen-1-yl)glycine can undergo oxidation reactions, often using reagents like hydrogen peroxide or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexenyl derivatives.
Scientific Research Applications
2-(Cyclohexen-1-yl)glycine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclohexen-1-yl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters and other biologically active compounds. The compound’s effects are mediated through its interaction with enzymes and receptors involved in amino acid metabolism and neurotransmission .
Comparison with Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexenyl structure but lacking the glycine moiety.
Cyclohexanol: A reduction product of cyclohexenone, also related in structure.
Mycosporine-like Amino Acids: These compounds share a cyclohexenone or cyclohexenimine ring structure and are known for their UV-absorbing properties.
Uniqueness: 2-(Cyclohexen-1-yl)glycine is unique due to its combination of a cyclohexenyl group with a glycine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
38147-79-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-amino-2-(cyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h4,7H,1-3,5,9H2,(H,10,11) |
InChI Key |
AVTKZPFBQWAWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


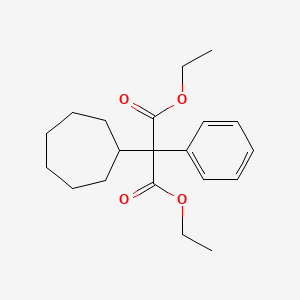

![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)
